molecular formula C8H7F3 B1451055 4-(Difluoromethyl)-1-fluoro-2-methylbenzene CAS No. 1214372-78-7

4-(Difluoromethyl)-1-fluoro-2-methylbenzene

Cat. No.: B1451055
CAS No.: 1214372-78-7
M. Wt: 160.14 g/mol
InChI Key: HGXKIJABACYVNC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-fluoro-2-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like ClCF2H (chlorodifluoromethane) in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-fluoro-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce methyl-substituted benzene derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1-fluoro-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-1-fluoro-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-1-fluoro-2-methylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(Difluoromethyl)-1-fluoro-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(Difluoromethyl)-1-fluoro-2-methylbenzene is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKIJABACYVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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